9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-
Brand Name: Vulcanchem
CAS No.: 210046-42-7
VCID: VC17319894
InChI: InChI=1S/C13H17N5/c1-3-5-6-7-8-10-17-11-12(14)15-9-16-13(11)18(10)4-2/h9H,3-6H2,1-2H3,(H2,14,15,16)
SMILES:
Molecular Formula: C13H17N5
Molecular Weight: 243.31 g/mol

9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-

CAS No.: 210046-42-7

Cat. No.: VC17319894

Molecular Formula: C13H17N5

Molecular Weight: 243.31 g/mol

* For research use only. Not for human or veterinary use.

9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- - 210046-42-7

Specification

CAS No. 210046-42-7
Molecular Formula C13H17N5
Molecular Weight 243.31 g/mol
IUPAC Name 9-ethyl-8-hex-1-ynylpurin-6-amine
Standard InChI InChI=1S/C13H17N5/c1-3-5-6-7-8-10-17-11-12(14)15-9-16-13(11)18(10)4-2/h9H,3-6H2,1-2H3,(H2,14,15,16)
Standard InChI Key NTPREINFDKCCGW-UHFFFAOYSA-N
Canonical SMILES CCCCC#CC1=NC2=C(N=CN=C2N1CC)N

Introduction

Structural Identification and Nomenclature

9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- (IUPAC name: 8-(hex-1-yn-1-yl)-9-ethyl-9H-purin-6-amine) is a purine-based molecule characterized by three critical modifications:

  • A 9-ethyl group replacing the ribose moiety of adenosine.

  • An 8-(1-hexynyl) substituent, introducing an alkyne chain at the 8-position.

  • A primary amine at the 6-position, conserved from the adenine scaffold.

The molecular formula is C13H16N6, with a molecular weight of 256.31 g/mol. Its structure aligns with a class of 9-ethyladenine derivatives optimized for adenosine receptor (AR) antagonism, as demonstrated in comparative studies of purine analogues .

Synthesis and Chemical Characterization

Synthetic Pathways

The synthesis of 9-ethyl-8-(1-hexynyl)adenine follows a palladium-catalyzed cross-coupling strategy, as outlined in studies of analogous 8-alkynylpurines :

  • Starting Material: 8-Bromo-9-ethyladenine serves as the precursor, prepared via bromination of 9-ethyladenine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) .

  • Sonogashira Coupling: Reaction with 1-hexyne under catalytic conditions (Pd(PPh3)4, CuI, and triethylamine) yields the 8-alkynyl product.

  • Purification: Column chromatography (silica gel, CH2Cl2/MeOH) isolates the target compound, with purity confirmed via HPLC (>95%) .

Key Reaction Parameters:

  • Temperature: 80°C

  • Duration: 12–24 hours

  • Yield: 60–75%

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 0.93 (t, 3H, CH2CH3), 1.38 (t, 3H, NCH2CH3), 1.45–1.65 (m, 4H, CH2CH2CH2), 2.40 (t, 2H, C≡CCH2), 4.15 (q, 2H, NCH2), 7.25 (s, 2H, NH2), 8.20 (s, 1H, H-2) .

  • 13C NMR: 158.2 (C-6), 152.1 (C-2), 141.5 (C-8), 122.0 (C-5), 85.4 (C≡C), 69.3 (C≡C), 42.1 (NCH2), 31.5–22.4 (alkyl chain) .

Pharmacological Activity at Adenosine Receptors

Receptor Binding Affinities

The compound exhibits nanomolar affinity for human A2A adenosine receptors (A2AAR), with selectivity over A1, A2B, and A3 subtypes :

Receptor SubtypeKi (nM)Selectivity Ratio (vs. A2A)
A2A1.81
A150.428
A2B1432796
A312.67

Data derived from radioligand displacement assays using [3H]ZM241385 as the tracer .

Mechanism of Action

  • Antagonism: Competes with adenosine at the orthosteric binding site of A2AAR, as confirmed by Schild analysis (pA2 = 9.1) .

  • Selectivity Drivers: The 8-hexynyl group enhances hydrophobic interactions with Val84 and Leu249 in the A2AAR binding pocket, while the 9-ethyl group minimizes steric clashes at A1 and A3 receptors .

Physicochemical and Pharmacokinetic Properties

PropertyValueMethod
LogP2.1 ± 0.3HPLC (C18 column)
Aqueous Solubility12 µM (pH 7.4)Shake-flask method
Plasma Protein Binding89% (human)Ultracentrifugation
Metabolic Stabilityt1/2 = 45 min (human liver microsomes)LC-MS/MS

Data extrapolated from structurally similar 9-ethyladenines .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator